molecular formula C7H9IN2O4 B13091934 1-((2-Hydroxyethoxy)methyl)-5-iodouracil CAS No. 78692-74-7

1-((2-Hydroxyethoxy)methyl)-5-iodouracil

Cat. No.: B13091934
CAS No.: 78692-74-7
M. Wt: 312.06 g/mol
InChI Key: ZBGIVRIQQILFHY-UHFFFAOYSA-N
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Description

1-((2-Hydroxyethoxy)methyl)-5-iodouracil is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally related to uracil, a naturally occurring pyrimidine base found in RNA. The modification of uracil with a hydroxyethoxy methyl group and an iodine atom enhances its biological activity, making it a valuable candidate for various therapeutic applications.

Preparation Methods

The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-iodouracil typically involves multiple steps, starting from uracil. One common method includes the protection of the hydroxyl groups of uracil, followed by the introduction of the hydroxyethoxy methyl group. The iodination step is usually carried out using iodine or iodinating agents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-((2-Hydroxyethoxy)methyl)-5-iodouracil undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as imidazole. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((2-Hydroxyethoxy)methyl)-5-iodouracil has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-iodouracil involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes involved in DNA and RNA synthesis, such as polymerases. This inhibition disrupts the replication process of viruses and cancer cells, leading to their death. The molecular targets and pathways involved include the inhibition of viral DNA polymerase and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-((2-Hydroxyethoxy)methyl)-5-iodouracil is unique due to its specific modifications, which enhance its biological activity. Similar compounds include:

The uniqueness of this compound lies in its iodine modification, which enhances its ability to disrupt nucleic acid synthesis and its potential as a therapeutic agent.

Properties

CAS No.

78692-74-7

Molecular Formula

C7H9IN2O4

Molecular Weight

312.06 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C7H9IN2O4/c8-5-3-10(4-14-2-1-11)7(13)9-6(5)12/h3,11H,1-2,4H2,(H,9,12,13)

InChI Key

ZBGIVRIQQILFHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1COCCO)I

Origin of Product

United States

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